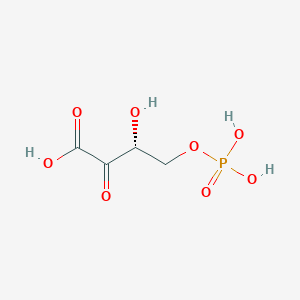
(3R)-3-Hydroxy-2-oxo-4-phosphonooxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-3-Hydroxy-4-phosphobutanoic acid, also known as alpha-keto-3-hydroxy-4-phosphobutyrate or (3R)-3-hydroxy-2-oxo-4-phosphonooxybutanoate, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. 2-oxo-3-Hydroxy-4-phosphobutanoic acid is soluble (in water) and a moderately acidic compound (based on its pKa). 2-oxo-3-Hydroxy-4-phosphobutanoic acid exists in all eukaryotes, ranging from yeast to humans. 2-oxo-3-Hydroxy-4-phosphobutanoic acid participates in a number of enzymatic reactions. In particular, 2-oxo-3-Hydroxy-4-phosphobutanoic acid can be biosynthesized from 4-phospho-D-erythronate; which is mediated by the enzyme erythronate-4-phosphate dehydrogenase. In addition, 2-oxo-3-Hydroxy-4-phosphobutanoic acid and L-glutamic acid can be converted into O-phospho-4-hydroxy-L-threonine and oxoglutaric acid through its interaction with the enzyme 3-phosphoserine aminotransferase / phosphohydroxythreonine aminotransferase. Outside of the human body, 2-oxo-3-hydroxy-4-phosphobutanoic acid can be found in a number of food items such as cascade huckleberry, colorado pinyon, citrus, and soft-necked garlic. This makes 2-oxo-3-hydroxy-4-phosphobutanoic acid a potential biomarker for the consumption of these food products.
(R)-3-hydroxy-2-oxo-4-phosphonooxybutanoic acid is a 2-oxo monocarboxylic acid that is 2-oxobutanoic acid which is substituted by a phosphonooxy group at position 4 and a hydroxy group at the 3-pro-R position. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a 2-oxo monocarboxylic acid, a 3-hydroxy monocarboxylic acid, a carboxyalkyl phosphate, an oxoalkyl phosphate, a hydroxyalkyl phosphate and a secondary alpha-hydroxy ketone. It derives from a butyric acid. It is a conjugate acid of a (R)-3-hydroxy-2-oxo-4-(phosphonatoooxy)butanoate.
Applications De Recherche Scientifique
Tissue Engineering Applications
(3R)-3-Hydroxy-2-oxo-4-phosphonooxybutanoate, as a part of polyhydroxyalkanoates (PHAs), plays a significant role in tissue engineering. These materials, including poly 3-hydroxybutyrate (PHB) and other copolymers, are used in developing various medical devices due to their biodegradability and thermoprocessability. Such devices include sutures, cardiovascular patches, orthopedic pins, and wound dressings. The flexibility in PHA compositions allows for desired mechanical properties, biocompatibility, and degradation times tailored for specific physiological conditions (Chen & Wu, 2005).
Biochemical Research
This compound also has implications in biochemical research. For example, it's a potent competitive inhibitor of cofactor-dependent phosphoglycerate mutase from yeast and cofactor-independent phosphoglycerate mutase from wheat germ, crucial for metabolic studies (McAleese, Fothergill-Gilmore, & Dixon, 1985).
Pharmaceutical and Fine Chemical Industries
Additionally, the compound finds applications in the pharmaceutical and fine chemical industries. Hydroxyalkanoic acids derived from PHAs are used as chiral starting materials for synthesizing various compounds. These materials include 3-hydroxybutyric acid and 4-hydroxybutyric acid, which are pivotal in producing enantiomerically pure compounds for medical applications (Ren et al., 2005).
Synthesis of Chiral Hydroxyalkanoates
There's also extensive research in the microbial production and applications of chiral hydroxyalkanoates. These compounds, including (R)-3-hydroxybutyric acid and (R)-4-hydroxybutyric acid, are crucial for producing various hydroxyalkanoic acids for different applications, highlighting the versatility and importance of these compounds in research and industry (Chen & Wu, 2005).
Propriétés
Nom du produit |
(3R)-3-Hydroxy-2-oxo-4-phosphonooxybutanoate |
|---|---|
Formule moléculaire |
C4H7O8P |
Poids moléculaire |
214.07 g/mol |
Nom IUPAC |
(3R)-3-hydroxy-2-oxo-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H7O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2,5H,1H2,(H,7,8)(H2,9,10,11)/t2-/m1/s1 |
Clé InChI |
MZJFVXDTNBHTKZ-UWTATZPHSA-N |
SMILES isomérique |
C([C@H](C(=O)C(=O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(=O)C(=O)O)O)OP(=O)(O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




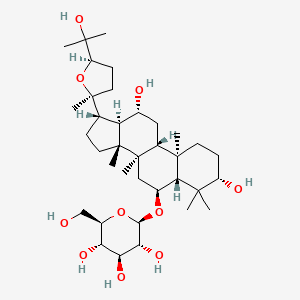
![1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone](/img/structure/B1259036.png)
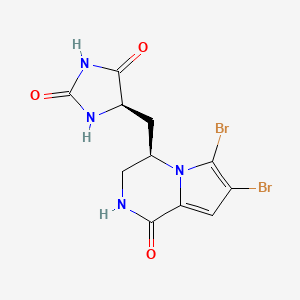
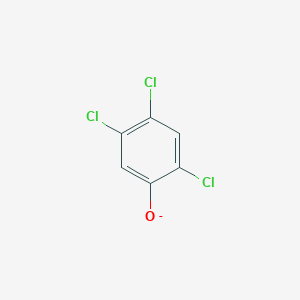
![2-[(2'R,8R,8As)-2',4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetic acid](/img/structure/B1259041.png)
![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1259044.png)

![[(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,5-dihydroxy-5,6-dimethylheptan-2-yl]-3,5-dihydroxy-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B1259047.png)

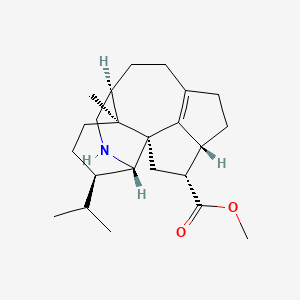
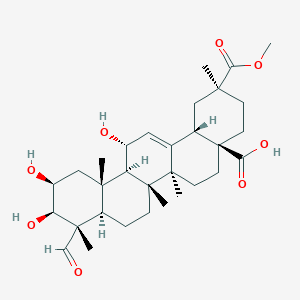
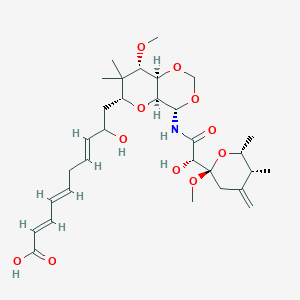
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1259055.png)